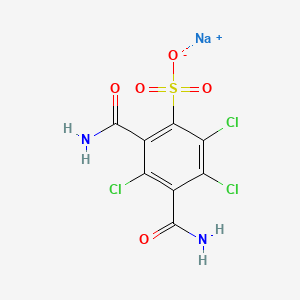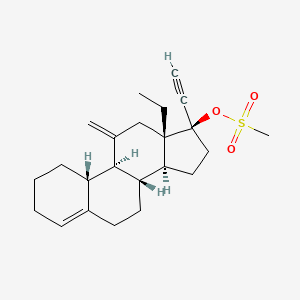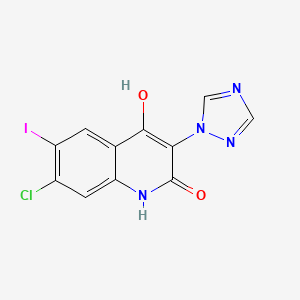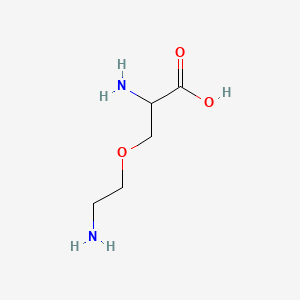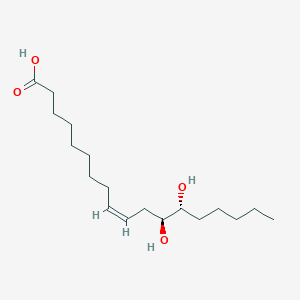
(9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid is a naturally occurring fatty acid derivative It is known for its unique structure, which includes two hydroxyl groups and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid typically involves the epoxidation of linoleic acid followed by hydrolysis. The epoxidation can be carried out using peracids such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The resulting epoxide is then hydrolyzed to yield the dihydroxy compound.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high specificity and yield. Enzymatic epoxidation followed by hydrolysis is a common method, utilizing enzymes such as lipoxygenases and epoxide hydrolases.
Análisis De Reacciones Químicas
Types of Reactions
(9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Acid chlorides and alcohols are used for esterification and etherification reactions, respectively.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters and ethers.
Aplicaciones Científicas De Investigación
(9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and signaling pathways. The hydroxyl groups and double bond play crucial roles in its biological activity, influencing its binding to receptors and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Vernolic Acid: (9Z)-(12S,13R)-12,13-Epoxyoctadecenoic acid, known for its epoxide group.
Linoleic Acid: A precursor to (9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid, containing two double bonds.
Ricinoleic Acid: Contains a hydroxyl group and a double bond but differs in the position of these functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a double bond. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C18H34O4 |
|---|---|
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(Z,12S,13R)-12,13-dihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8-/t16-,17+/m1/s1 |
Clave InChI |
CQSLTKIXAJTQGA-GJGKEFFFSA-N |
SMILES isomérico |
CCCCC[C@H]([C@H](C/C=C\CCCCCCCC(=O)O)O)O |
SMILES canónico |
CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


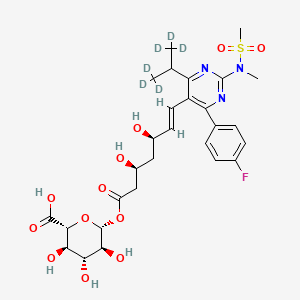
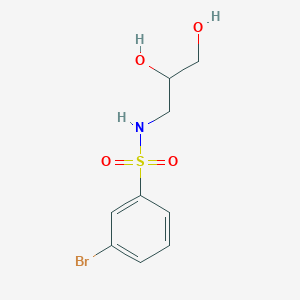
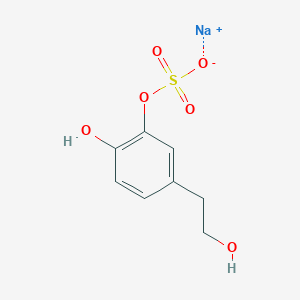
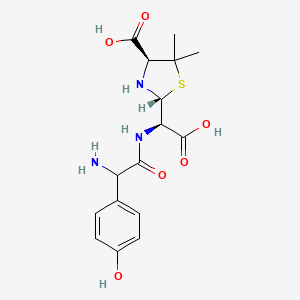

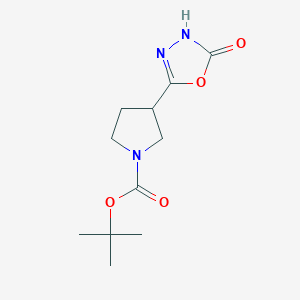
![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)
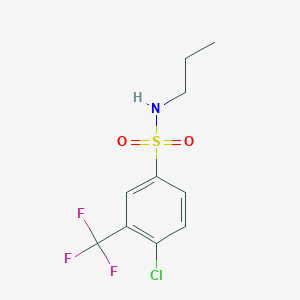
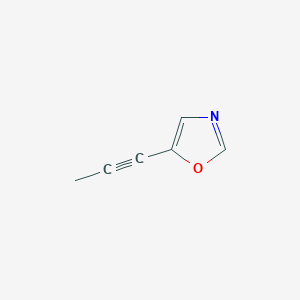
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)
